

Spectroscopic Profile of Ganolucidic Acid A: A Technical Guide

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Compound of Interest

Compound Name: *Ganolucidic acid A*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ganolucidic acid A**, a lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting available mass spectrometry and nuclear magnetic resonance (NMR) data, detailed experimental protocols, and a visual representation of the analytical workflow.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For **Ganolucidic acid A**, the molecular formula has been established as $C_{30}H_{44}O_6$.^{[1][2]} This composition corresponds to a monoisotopic mass of approximately 500.3138 g/mol .

Table 1: Mass Spectrometry Data for **Ganolucidic Acid A**

Parameter	Value	Reference
Molecular Formula	$C_{30}H_{44}O_6$	^{[1][2]}
Exact Mass	500.31378912 Da	^[2]
Molecular Weight	500.7 g/mol	

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed ^1H and ^{13}C NMR data are essential for the structural elucidation of complex natural products like **Ganolucidic acid A**. While a complete, tabulated dataset for **Ganolucidic acid A** is not readily available in the public domain, data from closely related lanostane triterpenoids isolated from *Ganoderma* species allow for the prediction of characteristic chemical shifts.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shift Ranges for Key Functional Groups in **Ganolucidic Acid A**

Functional Group/Structural Moiety	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Methyl groups (CH_3)	0.60 - 1.50	15.0 - 30.0
Methylene groups (CH_2)	1.00 - 2.80	20.0 - 40.0
Methine groups (CH)	1.20 - 3.50	35.0 - 60.0
Hydroxyl-bearing carbons (C-OH)	3.20 - 4.50	65.0 - 80.0
Olefinic protons/carbons ($\text{C}=\text{C}$)	5.20 - 5.60	115.0 - 150.0
Carbonyl carbons ($\text{C}=\text{O}$)	-	195.0 - 220.0
Carboxylic acid carbon (COOH)	-	170.0 - 185.0

Note: These are approximate ranges based on the analysis of similar compounds and are intended for guidance. Actual chemical shifts can vary depending on the solvent and specific stereochemistry.

Experimental Protocols

The following are detailed methodologies representative of the experimental procedures used for the spectroscopic analysis of **Ganolucidic acid A** and related triterpenoids.

Sample Preparation

- **Extraction and Isolation:** **Ganolucidic acid A** is typically isolated from the fruiting bodies of *Ganoderma lucidum*. The dried and powdered material is subjected to solvent extraction (e.g., with methanol or ethanol), followed by a series of chromatographic separations, such as column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
- **NMR Sample Preparation:** For NMR analysis, approximately 1-5 mg of the purified **Ganolucidic acid A** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or methanol-d₄, CD₃OD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).
- **MS Sample Preparation:** For mass spectrometry, a dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

NMR Data Acquisition

- **Instrumentation:** NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance III HD, operating at a proton frequency of 500 MHz or higher. A cryoprobe can be used to enhance sensitivity.
- **¹H NMR:** One-dimensional proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **¹³C NMR:** Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer experimental time are required. Typical parameters include a spectral width of 220-250 ppm and a relaxation delay of 2-5 seconds.
- **2D NMR:** To aid in the complete structural assignment, a suite of two-dimensional NMR experiments are performed, including:
 - **COSY (Correlation Spectroscopy):** To identify proton-proton spin couplings.

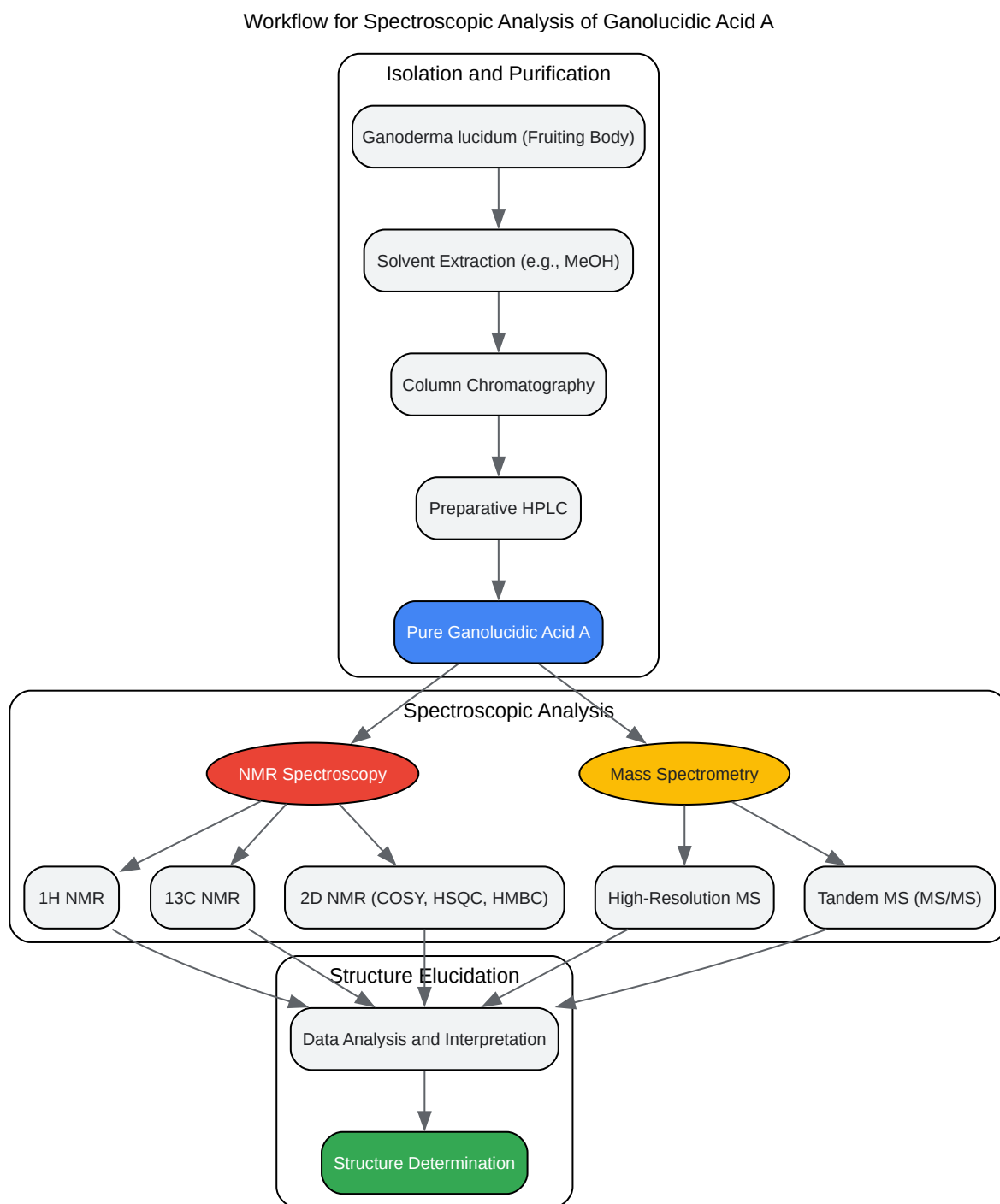
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Mass Spectrometry Data Acquisition

- Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Ionization: ESI is a soft ionization technique suitable for polar and thermally labile molecules like **Ganolucidic acid A**. Analysis is typically performed in both positive and negative ion modes to obtain comprehensive data.
- Data Acquisition: The instrument is operated in full scan mode over a mass-to-charge (m/z) range appropriate for the compound, for instance, m/z 100-1000. For structural fragmentation information, tandem mass spectrometry (MS/MS) experiments can be performed.

Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the isolation and spectroscopic characterization of a natural product like **Ganolucidic acid A**.



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Caption: Workflow for the isolation and structural elucidation of **Ganolucidic Acid A**.

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